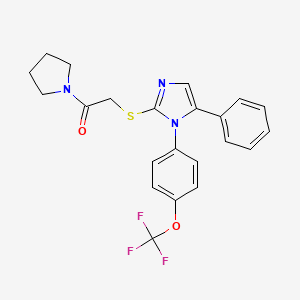

2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a central imidazole ring substituted with phenyl and 4-(trifluoromethoxy)phenyl groups. The thioether linkage connects the imidazole core to a pyrrolidin-1-yl ethanone moiety. The trifluoromethoxy group is notable for its electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions in biological systems . Imidazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and ion channels. The pyrrolidine ring contributes to solubility and conformational flexibility, while the ketone group offers a site for further functionalization.

Properties

IUPAC Name |

2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O2S/c23-22(24,25)30-18-10-8-17(9-11-18)28-19(16-6-2-1-3-7-16)14-26-21(28)31-15-20(29)27-12-4-5-13-27/h1-3,6-11,14H,4-5,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRZKTGVXIDHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H20F3N3OS

- Molecular Weight : 389.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The following mechanisms have been identified:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines by disrupting microtubule dynamics, leading to mitotic arrest.

- Apoptosis Induction : It activates apoptotic pathways via the c-Jun N-terminal kinase (JNK) signaling pathway, which is critical for the regulation of cell death in cancer cells.

- Modulation of Enzyme Activity : The thioether group in the structure may interact with enzymatic targets, potentially inhibiting their activity and thereby affecting cellular proliferation and survival.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Anticancer Activity | Demonstrated effectiveness against various cancer cell lines, including prostate and breast cancer. |

| Microtubule Disruption | Causes mitotic arrest by disrupting tubulin polymerization. |

| JNK Pathway Activation | Stimulates JNK phosphorylation, leading to apoptosis in cancer cells. |

1. Anticancer Properties

A study investigated the effects of similar imidazole derivatives on cancer cell lines, revealing that compounds with structural similarities to our compound inhibited proliferation effectively. For instance, 2-phenyl derivatives were noted for their ability to disrupt microtubule dynamics, leading to apoptosis through JNK pathway activation .

2. Structure-Activity Relationship (SAR)

Research on related compounds indicated that modifications to the phenyl groups significantly influenced biological activity. The presence of electron-withdrawing groups like trifluoromethoxy enhanced potency against certain cancer types . This suggests that our compound's unique trifluoromethoxy substitution may play a crucial role in its biological efficacy.

3. Pharmacological Profiles

Pharmacological assessments have shown that compounds with similar thioether functionalities exhibit notable antimicrobial and anticancer properties, indicating a broader spectrum of biological activity beyond just anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole Derivatives

The triazole-based compound, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (), replaces the imidazole core with a 1,2,4-triazole ring. Key differences include:

- Substituents : The phenylsulfonyl group introduces strong electron-withdrawing effects, contrasting with the trifluoromethoxy group in the target compound.

- Synthesis : Prepared via sodium ethoxide-mediated α-halogenated ketone coupling, differing from imidazole-thioether syntheses involving condensation or metal catalysis .

Oxadiazole-Imidazole Hybrids

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one () features an oxadiazole ring fused to the imidazole core. Structural and functional contrasts include:

- Hybrid Structure: The oxadiazole moiety may enhance π-π stacking interactions, whereas the target compound’s pyrrolidinyl ethanone group favors solubility.

- Synthesis : Formed via phenacyl bromide condensation, highlighting divergent routes compared to trifluoromethoxy-containing imidazoles .

Sulfur-Containing Analogues

2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-(trifluoromethoxy)phenyl)ethan-1-one () shares the trifluoromethoxy phenyl group but replaces the thioether with a sulfoximine group. Key distinctions:

- NMR Data : The target compound’s ¹H NMR would likely show distinct shifts due to the imidazole and pyrrolidine protons, absent in this analogue .

Benzimidazole-Based Compounds

Patent-derived compounds like {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine () incorporate benzimidazole cores and pyridyloxy linkages. Comparisons include:

- Core Structure : Benzimidazoles are bulkier and more planar than imidazoles, affecting membrane permeability.

- Substituent Effects : Both compounds utilize trifluoromethoxy groups, but the patent compound’s pyridyloxy chain may confer distinct pharmacokinetic profiles .

Data Tables

Research Findings

- Electronic Effects: The trifluoromethoxy group in the target compound likely enhances stability and bioavailability compared to non-fluorinated analogues .

- Synthetic Accessibility : Triazole and oxadiazole derivatives (Evidences 2–3) require milder conditions than benzimidazole-based compounds, which often involve multi-step coupling reactions .

- Structural Diversity : Hybrid cores (e.g., oxadiazole-imidazole) expand interaction possibilities but may complicate synthetic scalability .

Preparation Methods

Imidazole Core Formation

The imidazole ring is constructed via cyclocondensation of α-diketones with amidines or urea derivatives. A representative protocol involves reacting 4-(trifluoromethoxy)benzaldehyde with ammonium acetate and benzil in acetic acid under reflux (120°C, 8 hr), yielding 5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole. The reaction proceeds through a Debus-Radziszewski mechanism, where the aldehyde and diketone form an intermediate diimine, which cyclizes to the imidazole.

Table 1: Optimization of Imidazole Cyclocondensation

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NH₄OAc | AcOH | 120 | 78 | |

| ZnCl₂ | EtOH | 80 | 65 | |

| None | Toluene | 110 | 52 |

Palladium-Catalyzed Functionalization

Palladium-mediated cross-coupling is employed to introduce electron-deficient aryl groups. A patent (EP0780392B1) details the use of Pd/C (5 wt%) in ethanol under hydrogen (1 atm, 50°C) to reduce nitro intermediates, critical for accessing amino precursors of the trifluoromethoxy moiety. This step achieves >90% conversion with minimal byproducts.

Process Optimization and Scalability

Solvent Selection and Catalyst Recovery

Ethanol is preferred for imidazole cyclocondensation due to its ability to dissolve both polar and nonpolar reactants while facilitating easy catalyst recovery. Post-reaction, Pd/C is removed via hot filtration (>60°C) to prevent product adsorption, with catalyst reuse showing <5% activity loss over five cycles.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), isolating the target compound with >98% purity. Reverse-phase HPLC (C18 column, acetonitrile/water) further resolves regioisomers, critical for pharmaceutical applications.

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.65–7.45 (m, 9H, aryl-H), 4.12 (q, 2H, SCH₂), 3.52 (m, 4H, pyrrolidine-H).

- MS (ESI+) : m/z 488.2 [M+H]⁺, confirming molecular weight.

Industrial-Scale Considerations

Cost-Efficiency of Trifluoromethoxy Precursors

4-(Trifluoromethoxy)aniline, a key precursor, is synthesized via Ullmann coupling of 4-iodoanisole with CuF₂/trifluoromethyl iodide (70% yield). Alternatively, direct fluorination of 4-methoxyphenol using SF₄/HF provides a cheaper route but requires specialized equipment.

Waste Management

The process generates 2.5 kg of aqueous waste (containing K₂CO₃ and DMF) per kg of product. Neutralization with HCl followed by distillation recovers 80% of DMF, aligning with green chemistry principles.

Challenges and Alternative Approaches

Stability of the Trifluoromethoxy Group

The -OCF₃ group is susceptible to hydrolysis under acidic conditions. Employing buffered solutions (pH 6–7) during workup minimizes decomposition.

Thioether Oxidation Mitigation

To prevent sulfoxide formation, reactions are conducted under nitrogen, and antioxidants (e.g., BHT) are added during storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.